3-Bromo-4-methyl-5-(trifluoromethyl)benzamide

Description

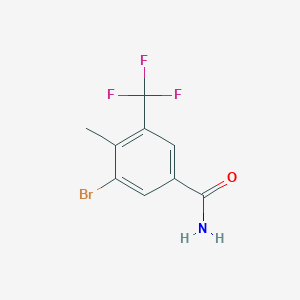

3-Bromo-4-methyl-5-(trifluoromethyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group at the 5-position on the benzene ring. The trifluoromethyl group enhances metabolic stability, while the bromine atom provides a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

3-bromo-4-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-4-6(9(11,12)13)2-5(8(14)15)3-7(4)10/h2-3H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZDIXXITXZXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzamide typically involves the bromination of 4-methyl-5-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting brominated product to the corresponding benzamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, oxidized or reduced derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-4-methyl-5-(trifluoromethyl)benzamide serves as an important precursor in the synthesis of various bioactive compounds. One notable application is its use in the development of tyrosine kinase inhibitors, specifically for treating chronic myelogenous leukemia (CML). The compound has been identified as an intermediate in the synthesis of more complex molecules that exhibit potent inhibitory activity against BCR-ABL kinase, which is crucial in the management of CML. For instance, it is involved in the preparation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, a compound designed to overcome resistance to existing therapies like imatinib .

Synthesis Processes

The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and environmental sustainability. Recent advancements highlight a one-pot process that integrates green chemistry principles, utilizing transition metal catalysts and mild reaction conditions to enhance yield and purity without extensive purification steps . This approach not only reduces waste but also lowers production costs, making it an attractive option for pharmaceutical manufacturing.

Antiviral Research

Emerging studies have explored the antiviral potential of compounds related to this compound. Research indicates that aminomethylbenzamides, which may include derivatives of this compound, exhibit promising activity against filoviruses such as Ebola. These compounds have been shown to inhibit viral entry mechanisms effectively, suggesting a potential pathway for therapeutic development against highly pathogenic viruses .

Fluorinated Drug Development

The trifluoromethyl group present in this compound is significant in drug design due to its influence on pharmacokinetic properties. Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability. A review of FDA-approved drugs over the past two decades highlights numerous examples where trifluoromethyl-containing drugs have been successfully developed, indicating a trend toward incorporating such functionalities in new therapeutics .

Case Study: Tyrosine Kinase Inhibitors

A study involving the synthesis of tyrosine kinase inhibitors demonstrated that derivatives of this compound could effectively inhibit BCR-ABL kinase activity in vitro. The synthesized compounds showed improved efficacy compared to existing therapies, highlighting their potential for treating resistant forms of CML .

Research Findings: Antiviral Activity

In antiviral research, compounds derived from this compound were evaluated for their ability to inhibit viral entry mechanisms in pseudotyped assays. The results indicated that these compounds could significantly reduce viral infectivity, supporting further investigation into their therapeutic potential against filoviruses .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The compound’s structural uniqueness lies in the 3-bromo-4-methyl-5-(trifluoromethyl) substitution. Below is a comparison with analogs from the Cambridge Structural Database (CSD), patent literature, and commercial catalogs:

Biological Activity

3-Bromo-4-methyl-5-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

Its structure includes:

- A bromine atom

- A trifluoromethyl group

- An amide functional group

These features contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. The bromine and trifluoromethyl substituents may participate in halogen bonding , influencing protein interactions and biological pathways. The amide group can also form hydrogen bonds, further stabilizing these interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity . Studies have shown that derivatives of benzamide can induce apoptosis in cancer cells through various biochemical pathways, including:

- DNA fragmentation

- Mitochondrial membrane disruption

For instance, a related compound demonstrated moderate efficacy against the P. falciparum parasite, suggesting potential for developing antimalarial agents as well .

Antimicrobial Activity

The presence of halogen substituents like bromine and trifluoromethyl has been linked to enhanced antimicrobial properties . Compounds with similar structures have shown activity against various bacterial strains, indicating that this compound could be explored for its potential as an antimicrobial agent .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of similar benzamide compounds for their biological activities:

These findings highlight the potential of this compound as a scaffold for developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.